molecular formula C15H13F2NO2 B5740729 N-(2-ethoxyphenyl)-3,5-difluorobenzamide

N-(2-ethoxyphenyl)-3,5-difluorobenzamide

Cat. No.: B5740729
M. Wt: 277.27 g/mol
InChI Key: CZLNPVAWOJJTAV-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3,5-difluorobenzamide is a fluorinated benzamide derivative characterized by a 3,5-difluorobenzoyl group linked to a 2-ethoxyphenylamine moiety. The ethoxy group at the ortho position of the phenyl ring may enhance solubility and influence intermolecular interactions, as seen in related compounds .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)10-7-11(16)9-12(17)8-10/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLNPVAWOJJTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3,5-difluorobenzamide typically involves the reaction of 2-ethoxyaniline with 3,5-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3,5-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 2-ethoxybenzaldehyde or 2-ethoxybenzoic acid.

    Reduction: Formation of N-(2-ethoxyphenyl)-3,5-difluoroaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxyphenyl)-3,5-difluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3,5-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound shares a common 3,5-difluorobenzamide core with several pesticidal and bioactive agents. Differences arise in the substituents on the amide nitrogen and aromatic rings, which dictate physicochemical and biological properties.

Table 1: Structural Comparison of Difluorobenzamide Derivatives
Compound Name Substituents on Benzamide Amide Nitrogen Substituent Key Applications/Findings Reference
N-(2-ethoxyphenyl)-3,5-difluorobenzamide 3,5-difluoro 2-ethoxyphenyl Hypothesized agrochemical use
Lufenuron (Match, CGA-184699) 2,6-difluoro 4-(1,1,2,3,3-hexafluoropropoxy) Chitin biosynthesis inhibitor
Diflubenzuron 2,6-difluoro 4-chlorophenylurea Environmental hazard (UN3082)
HIFNH 3,5-difluoro (2-amino-5-methylimidazolyl)methyl Hv1 channel inhibition
Teflubenzuron 2,6-difluoro 3,5-dichloro-2,4-difluorophenyl Insect growth regulator

Physicochemical Properties

  • Solubility : The ethoxy group may increase solubility in organic solvents compared to chlorinated analogs (e.g., Teflubenzuron ).
  • Thermal Stability : Fluorine atoms enhance thermal stability, as seen in polymorphic difluorobenzamides .
  • Environmental Impact : Chlorinated derivatives (e.g., Diflubenzuron ) are classified as environmental hazards, whereas ethoxy-substituted compounds may exhibit lower persistence.

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